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Compound Name: N-succinimidyl bromoacetate

Cat. No.: B1680852 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
N-succinimidyl bromoacetate (SBA) is a heterobifunctional crosslinking reagent used for the

covalent modification of proteins and other biomolecules. It contains two reactive moieties: an

N-hydroxysuccinimide (NHS) ester and a bromoacetyl group. While the NHS ester primarily

reacts with primary amines like the side chain of lysine, the bromoacetyl group is a potent

electrophile that shows high reactivity towards nucleophilic amino acid residues, particularly the

thiol group of cysteine.[1]

This high reactivity and specificity for cysteine make the bromoacetyl group a valuable tool for

site-specific protein modification, development of targeted covalent inhibitors, and the creation

of biochemical probes.[1] This document provides a comprehensive overview of the reaction of

SBA's bromoacetyl moiety with cysteine residues, including the reaction mechanism, optimal

conditions, quantitative data, and detailed experimental protocols.

Reaction Mechanism and Specificity
The reaction between the bromoacetyl group of SBA and a cysteine residue proceeds via an

SN2 (bimolecular nucleophilic substitution) mechanism. The sulfur atom of the cysteine's thiol

group acts as a potent nucleophile, attacking the electron-deficient α-carbon of the bromoacetyl
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group. This attack displaces the bromide ion, resulting in the formation of a stable and

irreversible thioether bond.[1]

The key to the reaction's specificity lies in the high nucleophilicity of the cysteine's thiol group,

especially in its deprotonated thiolate anion form (-S⁻).[1] The pKa of a typical cysteine thiol

group is around 8.5, meaning that at physiological pH (~7.4), a significant portion exists as the

highly reactive thiolate.[1]

While the bromoacetyl group can also react with other nucleophilic residues like histidine and

lysine, the reaction with cysteine is generally much more rapid.[1] The selectivity for cysteine

can be modulated by controlling the reaction pH. At near-neutral pH, cysteine is favored,

whereas higher pH values would increase the reactivity of lysine's ε-amino group (pKa ~10.5).

[1]
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Preparation

Reaction

Purification & Analysis

1. Prepare Protein Sample
Dissolve protein in Reaction Buffer.

Ensure concentration is 1-10 mg/mL.

2. Reduce Cysteine Residues
Add 10-fold molar excess of TCEP.

Incubate for 30-60 min at RT.

4. Initiate Labeling
Add 10-20 fold molar excess of SBA stock

to the reduced protein solution.

3. Prepare SBA Solution
Dissolve SBA in DMF or DMSO

to create a 10-100 mM stock solution.
Prepare immediately before use.

5. Incubate
React for 1-2 hours at Room Temperature

or overnight at 4°C, with gentle mixing.

6. Quench Reaction
Add quenching reagent (e.g., L-cysteine)

to a final concentration of ~10-50 mM.

7. Remove Excess Reagents
Use a desalting column to separate
the labeled protein from excess SBA

and quenching reagent.

8. Characterize Conjugate
Confirm labeling via Mass Spectrometry (MS).

Quantify protein and degree of labeling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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